molecular formula C8H8ClNO3 B2811699 Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate CAS No. 928118-49-4

Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate

Cat. No. B2811699
CAS RN: 928118-49-4
M. Wt: 201.61
InChI Key: NQHKPCRHOLMWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate” is a chemical compound with the CAS Number: 928118-49-4 . It has a molecular weight of 201.61 . The IUPAC name for this compound is methyl 2-((6-chloropyridin-3-yl)oxy)acetate .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8ClNO3 . The InChI code for this compound is 1S/C8H8ClNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a white to brown solid . It has a boiling point of 292.8±25.0 ℃ (760 mmHg) and a density of 1.299±0.06 g/cm3 (20 ℃, 760 mmHg) . The LogP value of this compound is 1.28680 .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate serves as a precursor or intermediate in the synthesis of various complex organic compounds. It is involved in the synthesis of 6-substituted 2(1H)-pyridon-3-yl C-2′-deoxyribonucleosides, highlighting its utility in nucleoside analogues preparation, which are essential for studying nucleic acid behavior and function (Chapuis et al., 2012). Another study describes its use in creating ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, which exhibit significant analgesic and anti-inflammatory activities, showing its potential in medical chemistry research (Agudoawu & Knaus, 2000).

Material Science and Coordination Chemistry

In the field of material science and coordination chemistry, this compound has been used to develop multidentate hybrid organotellurium ligands, leading to the formation of metal complexes with distinct properties. For instance, it contributed to the synthesis of complexes displaying unique structures and potentially useful in catalysis or as materials with special electronic or magnetic properties (Bali et al., 2006).

Antimicrobial Agents Development

This compound also finds application in the development of antimicrobial agents. A study utilized it for synthesizing new pyrimidinone and oxazinone derivatives fused with thiophene rings, which showed promising antibacterial and antifungal activities (Hossan et al., 2012). These findings indicate its relevance in discovering new drugs and therapeutic agents.

Environmental and Catalysis Research

Moreover, its role extends to environmental and catalysis research, where its derivatives are explored for selective oxidation reactions. A particular study investigated the oxidation of natural compounds using a system mediated by Methyltrioxorhenium, showcasing its application in green chemistry and the development of sustainable processes (Amato et al., 2013).

properties

IUPAC Name

methyl 2-(6-chloropyridin-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHKPCRHOLMWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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